molecular formula C21H21ClN2O2 B11981242 Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- CAS No. 877790-48-2

Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-

Cat. No.: B11981242
CAS No.: 877790-48-2
M. Wt: 368.9 g/mol
InChI Key: GVCKZIWRJVVAHS-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique three-dimensional structure, where two or more rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, although specific details are not extensively documented.

    Reduction: Reduction reactions are also possible, particularly involving the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities. Its 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Biological Activity

Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- is a complex heterocyclic compound that integrates multiple structural motifs including cyclopentane, pyrazole, and benzoxazine. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Spirocyclic framework : Provides unique spatial orientation for biological interactions.
  • 4-Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy substituent : Potentially increases biological activity through electronic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. Here are key findings regarding the biological activity of Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine] :

Antitumor Activity

Studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • Compound IC50 values : Similar compounds have shown IC50 values as low as 2.8 μM against MCF-7 breast cancer cells, indicating potent antitumor effects .
Compound NameStructure FeaturesBiological Activity
2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]Similar spirocyclic structureAntitumor
2-Bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]Contains bromine and methoxy groupsAntimicrobial
SpiroquinazolinonesSpirocyclic frameworkAntiviral and anticancer

The mechanism by which Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine] exerts its biological effects is still being elucidated. However, several studies suggest potential interactions with critical biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as EGFR and CDK-2 with IC50 values ranging from 0.301 to 0.557 μM .
  • Apoptosis Induction : Flow cytometric analysis indicates that treatment with related compounds significantly increases apoptotic cell death in cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of spirocyclic compounds in cancer treatment:

  • Study on MCF-7 Cells : A recent study demonstrated that a derivative of the compound induced apoptosis in MCF-7 cells with a notable increase in early and late apoptotic populations compared to untreated controls .
  • In Vivo Studies : Animal models treated with spirocyclic derivatives showed reduced tumor size and improved survival rates compared to control groups.

Future Directions

The ongoing research on the biological activity of Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- suggests promising therapeutic potential. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies could help identify key structural features responsible for enhanced biological activity.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential for evaluating the safety and efficacy in humans.

Properties

CAS No.

877790-48-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21ClN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3

InChI Key

GVCKZIWRJVVAHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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